5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound belongs to a class of tricyclic heterocyclic molecules characterized by a fused 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-pentaen-2-one core. Key structural features include:
- 5-(4-Bromophenyl)sulfonyl group: Introduces steric bulk and electron-withdrawing properties.
- 7-Pentyl chain: Likely impacts lipophilicity and membrane permeability.
- 11-Methyl substituent: Modulates steric hindrance and conformational stability.
Properties
Molecular Formula |
C23H23BrN4O3S |
|---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H23BrN4O3S/c1-3-4-5-12-27-20(25)19(32(30,31)17-10-8-16(24)9-11-17)14-18-22(27)26-21-15(2)7-6-13-28(21)23(18)29/h6-11,13-14,25H,3-5,12H2,1-2H3 |
InChI Key |
ZTWBWDYIDOTAEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Br)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the tricyclic core: This step involves cyclization reactions under controlled conditions.
Introduction of the sulfonyl group: This is achieved through sulfonylation reactions using reagents like sulfonyl chlorides.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) for azide substitution, or Grignard reagents for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Research Findings
(a) Substituent Effects on NMR Chemical Shifts
- Comparative NMR studies (e.g., with rapamycin analogs) reveal that substituents in Regions A (positions 39–44) and B (positions 29–36) significantly alter chemical environments. For example, the 4-bromophenylsulfonyl group in the target compound likely induces upfield/downfield shifts in these regions compared to fluorine analogs, influencing binding interactions .
(b) Impact of Halogen Substituents
- Bromine’s larger atomic radius and polarizability compared to fluorine (e.g., in and ) may enhance van der Waals interactions with hydrophobic protein pockets. However, fluorine’s electronegativity improves metabolic stability in some analogs .
(c) Alkyl Chain Modifications
- Conversely, shorter chains (e.g., dimethyl in ) reduce steric hindrance, favoring enzyme active-site binding .
(d) Sulfonyl vs. Benzoyl/Carboxamide Groups
- The sulfonyl group in the target compound and provides stronger electron-withdrawing effects and hydrogen-bond acceptor capacity compared to the benzoyl group in or the carboxamide in . This may enhance interactions with serine/threonine kinases or proteases .
Biological Activity
The compound 5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one represents a complex heterocyclic structure with potential pharmacological applications. This article aims to explore its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound can be characterized by its unique tricyclic structure and the presence of a sulfonyl group, which is known to enhance biological activity in various contexts. The molecular formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BrN₃O₂S |
| Molecular Weight | 404.31 g/mol |
| Structural Formula | Structural Formula |
Antibacterial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of sulfonamides have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis.
Enzyme Inhibition
The compound is hypothesized to possess enzyme inhibitory activity against acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : This activity is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have demonstrated IC50 values ranging from 1 to 6 µM, indicating potent inhibition .
- Urease Inhibition : Urease inhibitors are vital for managing conditions like urinary tract infections. The compound's potential as a urease inhibitor could be evaluated through comparative studies against established inhibitors.
Pharmacokinetics and Binding Studies
Docking studies have suggested that the compound interacts favorably with target proteins such as bovine serum albumin (BSA), indicating good pharmacological profiles . Binding affinities and interaction energies can provide insights into its bioavailability and therapeutic efficacy.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several derivatives of similar sulfonamide structures and evaluated their biological activities. The most active compounds showed significant inhibition against AChE and urease with IC50 values much lower than traditional inhibitors .
- Comparative Analysis : In comparative studies involving structural analogs, the compound exhibited enhanced antibacterial properties compared to its counterparts due to the presence of the bromophenyl group which is known for increasing lipophilicity and thus membrane penetration.
- In Vivo Studies : Future studies should focus on in vivo evaluations to confirm the efficacy observed in vitro, particularly concerning its antibacterial and enzyme inhibitory activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
